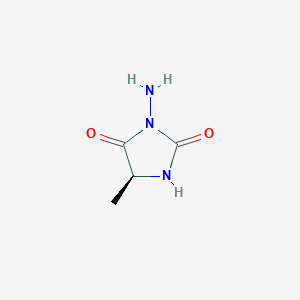![molecular formula C8H7N3O2 B1500467 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 67074-71-9](/img/structure/B1500467.png)
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Vue d'ensemble
Description
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized and evaluated for their biological activities, particularly as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, involves scaffold hopping and computer-aided drug design . A total of 38 such derivatives were synthesized in one study . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique
Structural and Tautomeric Studies
Research has shown that compounds structurally related to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione are subject to studies involving intramolecular hydrogen bonding and tautomerism. These studies are crucial for understanding the chemical behavior and stability of these compounds under various conditions. For example, the study of acylpyran-diones and acylpyridinediones has provided insights into the effects of intramolecular hydrogen bonds on chemical shifts and tautomerism, which are essential for the design of new molecules with tailored properties (Hansen, Bolvig, & Kappe, 1995).
Synthesis and Structural Analysis
The synthesis of derivatives and structural analysis of compounds similar to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione has been extensively researched. For instance, the one-pot synthesis approach for creating complex molecules like 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione demonstrates the compound's versatility and potential for further chemical modifications. Such research not only expands the chemical space of these compounds but also explores their crystalline structures through X-ray analysis, providing a basis for understanding their chemical reactivity and interaction capabilities (Oresic, Danilovski, Dumić, & Košutić-Hulita, 2001).
Potential in Organic Electronics
Compounds with electron-affinity properties related to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione have been synthesized for their high electron affinity, which is crucial for organic electronics applications. The introduction of electron-deficient moieties like the pyrazine ring and electron-withdrawing groups can significantly enhance the electron affinity, making these compounds suitable for use as electron-transporting materials in optoelectronic devices. The exploration of their liquid crystalline behavior and charge transport capabilities highlights the potential of such molecules in the development of advanced electronic materials (Shao, Chang, & Chi, 2012).
Luminescent Properties
The exploration of luminescent properties in pyrazolopyridopyridazine diones and their derivatives reveals potential applications in photoluminescence. Synthesizing these compounds and studying their UV–Vis absorption, emission spectra, and quantum yield illuminates the substituent effect on fluorescence intensity. This research opens avenues for employing such compounds in luminescent materials, potentially useful in sensing, bioimaging, and optoelectronic devices (Tseng et al., 2020).
Propriétés
IUPAC Name |
1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBDLZRKDSFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668054 | |
| Record name | 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | |
CAS RN |
67074-71-9 | |
| Record name | 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)
